1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine is a complex heterocyclic compound that features both diazepane and imidazo[1,5-a]pyridine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-diazepane with 3-methylimidazo[1,5-a]pyridine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane derivatives: Compounds like 1,4-diazepan-1-yl)acetic acid hydrate.
Imidazo[1,5-a]pyridine derivatives: Compounds such as 3-p-Tolylimidazo[1,5-a]pyridine.
Uniqueness
1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine stands out due to its combined diazepane and imidazo[1,5-a]pyridine moieties, which confer unique chemical and biological properties. This dual functionality allows for versatile interactions with various biological targets, making it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C14H20N4 |
---|---|
Molecular Weight |
244.34 g/mol |
IUPAC Name |
1-(1,4-diazepan-1-ylmethyl)-3-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C14H20N4/c1-12-16-13(14-5-2-3-9-18(12)14)11-17-8-4-6-15-7-10-17/h2-3,5,9,15H,4,6-8,10-11H2,1H3 |
InChI Key |
IHOPQZTXRFXBLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1C=CC=C2)CN3CCCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.